molecular formula C8H7NO5 B089193 Methyl 2-hydroxy-4-nitrobenzoate CAS No. 13684-28-1

Methyl 2-hydroxy-4-nitrobenzoate

Cat. No. B089193
Key on ui cas rn: 13684-28-1
M. Wt: 197.14 g/mol
InChI Key: DODUOCYKSQVFSW-UHFFFAOYSA-N
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Patent
US04591584

Procedure details

2-hydroxy-4-nitrobenzoic acid (25 g) was dissolved in 100 ml of methanol and sulfuric acid (11 ml, density 1.84). The solution was boiled for 24 hrs, whereupon it was poured onto ice water and extracted with chloroform. The chloroform phase was shaken against sodium hydrogen carbonate solution, dried with magnesium sulfate and evaporated. The product was crystallized from methanol. Yield: 21 g.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14]O>S(=O)(=O)(O)O>[OH:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
11 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The chloroform phase was shaken against sodium hydrogen carbonate solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was crystallized from methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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